molecular formula C20H28N6O2 B2403212 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea CAS No. 1203206-64-7

1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea

Katalognummer B2403212
CAS-Nummer: 1203206-64-7
Molekulargewicht: 384.484
InChI-Schlüssel: KUAHQSMBKYRTLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea, also known as ETP-46464, is a small molecule inhibitor that has gained significant attention in recent years for its potential use in cancer treatment. ETP-46464 has been shown to inhibit the activity of the protein kinase CK2, which is involved in many cellular processes, including cell proliferation and survival.

Wirkmechanismus

The mechanism of action of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is related to its ability to inhibit CK2. CK2 is a protein kinase that phosphorylates a wide range of substrates, including many proteins that are involved in cell growth and survival. By inhibiting CK2, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea can disrupt these signaling pathways and induce cell death. In addition, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been shown to inhibit the DNA repair pathway, which may contribute to its effectiveness in combination with other cancer treatments.
Biochemical and Physiological Effects:
1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been shown to have a number of biochemical and physiological effects in cancer cells. These effects include the induction of apoptosis, the inhibition of cell proliferation, and the disruption of DNA repair pathways. In addition, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been shown to enhance the effectiveness of other cancer treatments, including radiation therapy and chemotherapy. However, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has also been shown to have some toxic effects on normal cells, including the inhibition of protein synthesis and the induction of oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has several advantages for use in lab experiments. It is a potent inhibitor of CK2, and it has been shown to induce cell death in a variety of cancer cell lines. In addition, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been shown to enhance the effectiveness of other cancer treatments, making it a promising candidate for combination therapy. However, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea also has some limitations. It has been shown to have toxic effects on normal cells, and its effectiveness may be limited by the development of drug resistance.

Zukünftige Richtungen

There are several future directions for the development of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea and related compounds. One potential direction is the optimization of the drug's pharmacokinetic properties, including its bioavailability and half-life. Another direction is the development of combination therapies that include 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea and other cancer treatments. In addition, there is a need for further research to understand the mechanism of action of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea and its effects on normal cells. Finally, there is a need for clinical trials to evaluate the safety and effectiveness of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea in human patients.

Synthesemethoden

The synthesis of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea involves several steps, starting with the reaction of 4-ethylphenyl isocyanate with 2-amino-6-methylpyrimidine-4-carboxamide to form the intermediate 1-(4-ethylphenyl)-3-(2-amino-6-methylpyrimidin-4-yl)urea. This intermediate is then reacted with 2-(2-chloroethyl)morpholine hydrochloride to form the final product, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea. The synthesis of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been described in detail in a number of publications, including a patent application filed by the drug's developers.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been the subject of numerous scientific studies, both in vitro and in vivo. These studies have shown that 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is a potent inhibitor of CK2, and that it can induce cell death in a variety of cancer cell lines. In addition, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been shown to enhance the effectiveness of other cancer treatments, including radiation therapy and chemotherapy. 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is currently being evaluated in clinical trials for the treatment of various types of cancer, including solid tumors and hematological malignancies.

Eigenschaften

IUPAC Name

1-(4-ethylphenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-3-16-4-6-17(7-5-16)25-20(27)22-9-8-21-18-14-19(24-15(2)23-18)26-10-12-28-13-11-26/h4-7,14H,3,8-13H2,1-2H3,(H,21,23,24)(H2,22,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAHQSMBKYRTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.